molecular formula C18H12ClN3O2 B11189508 N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

Cat. No.: B11189508
M. Wt: 337.8 g/mol
InChI Key: JAQANDPMHGBOPC-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fused imidazo[1,2-a]pyridine ring system, which is known for its biological activity, and a furan-2-carboxamide moiety, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the 4-chlorophenyl group and the furan-2-carboxamide moiety. Key steps may include:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a suitable chlorinated precursor reacts with the imidazo[1,2-a]pyridine core.

    Attachment of the Furan-2-Carboxamide Moiety: This can be accomplished through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide: Similar structure but with a benzamide moiety instead of a furan-2-carboxamide moiety.

    N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]thiophene-2-carboxamide: Similar structure but with a thiophene-2-carboxamide moiety instead of a furan-2-carboxamide moiety.

    N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrrole-2-carboxamide: Similar structure but with a pyrrole-2-carboxamide moiety instead of a furan-2-carboxamide moiety.

These comparisons highlight the uniqueness of this compound, particularly in terms of its chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H12ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C18H12ClN3O2/c19-13-8-6-12(7-9-13)16-17(21-18(23)14-4-3-11-24-14)22-10-2-1-5-15(22)20-16/h1-11H,(H,21,23)

InChI Key

JAQANDPMHGBOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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